5-Acetyl-2,3-dimethoxybenzonitrile
Description
5-Acetyl-2,3-dimethoxybenzonitrile is a substituted benzonitrile derivative characterized by a nitrile group at position 1, methoxy groups at positions 2 and 3, and an acetyl group at position 5 of the benzene ring.
Properties
CAS No. |
134611-50-0 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-acetyl-2,3-dimethoxybenzonitrile |
InChI |
InChI=1S/C11H11NO3/c1-7(13)8-4-9(6-12)11(15-3)10(5-8)14-2/h4-5H,1-3H3 |
InChI Key |
KYMXIFPGMCNFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The nitrile and methoxy groups likely increase polarity compared to non-polar flavor compounds like 2-acetyl-1-pyrroline, suggesting moderate solubility in polar aprotic solvents.
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